Minopafant
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Overview
Description
Preparation Methods
The synthesis of E-5880 involves several steps. The racemic form of E-5880 is prepared as follows :
Esterification: 2-methoxy-1,3-propanediol is esterified with phenyl chlorocarbonate in pyridine to give a diester.
Carbamate Formation: The diester is treated with 2-(aminomethyl)pyridine in refluxing chloroform, yielding a carbamate.
Dicarbamate Formation: The carbamate is reacted with 4-hydroxypiperidine in refluxing chloroform to afford a dicarbamate.
Tricarbamate Formation: The dicarbamate is treated with octadecyl isocyanate to give a tricarbamate.
Acylation: The tricarbamate is acylated with 2-methoxybenzoyl chloride in pyridine to give a precursor.
Final Treatment: The precursor is treated with ethyl iodide in excess at reflux temperature and submitted to an ion exchange resin.
The optically active ®-enantiomer is synthesized starting from L-mannitol .
Chemical Reactions Analysis
E-5880 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its ester and carbamate groups.
Common reagents used in these reactions include phenyl chlorocarbonate, 2-(aminomethyl)pyridine, and 4-hydroxypiperidine . Major products formed from these reactions include various carbamate derivatives and the final tricarbamate structure .
Scientific Research Applications
Chemistry: It serves as a model compound for studying esterification and carbamate formation reactions.
Biology: Its role as a platelet-activating factor antagonist makes it a valuable compound for studying platelet aggregation and related biological processes.
Medicine: E-5880 has potential therapeutic applications in conditions where platelet-activating factor plays a role, such as inflammation and cardiovascular diseases.
Industry: It can be used in the synthesis of other pharmacologically active compounds.
Mechanism of Action
E-5880 exerts its effects by antagonizing the platelet-activating factor. This involves binding to the platelet-activating factor receptor, thereby inhibiting its activity. This inhibition prevents platelet aggregation and reduces inflammation . The molecular targets include the platelet-activating factor receptor and associated signaling pathways .
Comparison with Similar Compounds
E-5880 is unique in its structure and mechanism of action compared to other platelet-activating factor antagonists. Similar compounds include:
Ginkgolide B: Another platelet-activating factor antagonist, but with a different chemical structure.
Lexipafant: Similar in function but differs in its synthetic route and chemical properties.
E-5880 stands out due to its specific synthetic pathway and the unique combination of ester and carbamate groups .
Properties
CAS No. |
128420-61-1 |
---|---|
Molecular Formula |
C46H73ClN4O9 |
Molecular Weight |
861.5 g/mol |
IUPAC Name |
[(2R)-3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride |
InChI |
InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H/t40-;/m1./s1 |
InChI Key |
IXRMFSBOHHRXSS-YPMTVOEDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OC[C@H](COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Key on ui other cas no. |
128420-61-1 |
Synonyms |
1-ethyl-2-(N-(2-methoxy)benzoyl-N-(2-methoxy-3-(4-octadecylcarbamoyloxy)piperidinocarbonyloxypropyloxy)carbonyl)aminomethylpyridinium chloride E 5880 E-5880 |
Origin of Product |
United States |
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